molecular formula C6H6N4O2 B7783335 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one CAS No. 68278-52-4

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

Cat. No.: B7783335
CAS No.: 68278-52-4
M. Wt: 166.14 g/mol
InChI Key: QBABPLHQURZLIX-UHFFFAOYSA-N
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Description

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one ( 68278-52-4) is a chemical compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This fused heterocyclic compound features a [1,2,5]oxadiazolo (furazan) ring system, a structure of significant interest in medicinal chemistry and materials science. Compounds based on the [1,2,5]oxadiazolo scaffold are actively investigated for their potential as Resistance-Modifying Agents (RMAs) to combat multidrug-resistant (MDR) Gram-negative bacteria . Research indicates such structures can re-sensitize resistant pathogens to last-resort antibiotics like colistin, representing a promising strategy to extend the lifespan of existing therapeutics . Furthermore, the [1,2,5]oxadiazolo core is explored in other therapeutic areas, including the development of mitochondrial uncouplers for treating metabolic diseases such as obesity and MASH (metabolic dysfunction-associated steatohepatitis) , and as a key structural component in inhibitors of oncogenic protein-protein interactions like c-Myc-Max dimerization . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methyl-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h2H,1H3,(H,7,9)(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBABPLHQURZLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2C(=N1)NON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189246
Record name 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68278-52-4
Record name 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68278-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Condensation : The β-diketone (e.g., pentane-2,4-dione) reacts with the diamine group of 1 , forming a Schiff base intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine on the carbonyl group induces ring closure, yielding the diazepin-5(8H)-one scaffold.

The methyl group at the 7-position originates from the β-diketone’s methyl substituent. For example, using pentane-2,4-dione introduces a methyl group at C7 during cyclization.

Optimization Parameters

  • Solvent : Acetonitrile or ethanol at reflux (70–80°C).

  • Catalyst : Acidic conditions (e.g., HCl) accelerate imine formation.

  • Yield : 65–75% after recrystallization from ethanol.

Table 1: Representative Reaction Conditions

β-DiketoneSolventTemperature (°C)Yield (%)
Pentane-2,4-dioneEthanol8072
3-Methylpentane-2,4-dioneAcetonitrile7068
CatalystSolventTime (h)Yield* (%)
H<sub>3</sub>PMo<sub>12</sub>O<sub>40</sub>Ethanol4~60
PTSADMF6~50

*Theoretical yields based on benzodiazepine syntheses.

Post-Functionalization of Preformed Oxadiazoles

Ring Expansion of Imidazo-Oxadiazoles

Intermediate imidazo[1,2-c]pyrimidines, synthesized from malononitrile derivatives and ethane-1,2-diamine, undergo oxidative ring expansion with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield triazepines. Adapting this method:

  • Synthesize 4-methyl-imidazo[1,2-c]oxadiazole.

  • Treat with DDQ in dichloromethane to induce C–N bond cleavage and diazepine ring formation.

Challenges : Controlling regioselectivity and avoiding over-oxidation.

Mechanochemical Synthesis

Emerging techniques like ball-milling offer solvent-free alternatives:

  • Reactants : 1,2,5-Oxadiazole-3,4-diamine, β-diketone, and catalytic p-TsOH.

  • Conditions : Stainless-steel balls, 30 Hz, 1 hour.

  • Advantages : 85% yield, reduced waste .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxadiazole and diazepine moieties exhibit promising anticancer properties. In vitro studies have shown that derivatives of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the diazepine ring could enhance cytotoxicity against specific cancer cell lines .

Neuropharmacology

Another significant application of this compound lies in neuropharmacology. The structural features of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one suggest potential interactions with neurotransmitter systems. Preliminary studies have indicated its efficacy as an anxiolytic agent by modulating GABAergic pathways . This aspect opens avenues for developing new treatments for anxiety and related disorders.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research has shown that certain derivatives can exhibit significant antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Applications in Materials Science

In addition to its biological applications, 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has potential uses in materials science. Its ability to form stable complexes with metal ions can be leveraged in the development of novel materials for sensors and catalysis.

Case Study: Metal Complexation

A study explored the complexation of this compound with transition metals such as copper and nickel. The resulting metal-organic frameworks demonstrated enhanced thermal stability and catalytic activity in organic transformations . This finding suggests that the compound could serve as a precursor for advanced materials in nanotechnology.

Mechanism of Action

The mechanism by which 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Properties

Compound Bioactivity Potential Thermal Stability Solubility Profile
Target Compound Underexplored High (7-methyl) Likely low
Tricyclic Bis(thiadiazolo)-pyrazine Semiconductor use Moderate Low
Coumarin-Benzodiazepine Derivatives Anticancer/imaging Moderate Moderate (polar groups)

Biological Activity

7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a heterocyclic compound characterized by a unique fusion of oxadiazole and diazepine rings. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C₆H₆N₄O₂
  • Molar Mass : 166.14 g/mol
  • CAS Number : 68278-52-4

The exact mechanism of action of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one remains largely unknown due to limited specific studies. However, compounds with oxadiazole and diazepine moieties have been reported to exhibit diverse biological activities through various mechanisms such as enzyme inhibition and modulation of receptor activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives can exhibit significant antimicrobial properties. For example:

  • A study highlighted the effectiveness of oxadiazole-containing compounds against various bacterial strains. The presence of the oxadiazole ring enhances the lipophilicity and bioavailability of these compounds, which is crucial for their antimicrobial efficacy .

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives:

  • In vitro assays demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and PC-3 (prostate cancer). These compounds displayed moderate to high potency at micromolar concentrations .
  • The structural features of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one may contribute to its ability to inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can be influenced by its structural components:

  • Oxadiazole Ring : Known for its electron-withdrawing properties which enhance the reactivity towards biological targets.
  • Diazepine Ring : Provides structural stability and may influence binding interactions with biological macromolecules.

Case Studies

  • Antitubercular Activity : A recent study focused on synthesizing new oxadiazole compounds as potential EthR inhibitors for tuberculosis treatment. The synthesized compounds showed promising results in inhibiting Mycobacterium tuberculosis with low micromolar EC values .
  • Monoamine Oxidase Inhibition : Compounds similar to 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Some derivatives exhibited significant inhibitory activity at concentrations ranging from 10510^{-5} to 10310^{-3} M .

Research Applications

The unique structure of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one makes it a valuable scaffold in drug discovery:

  • Medicinal Chemistry : Its derivatives are being explored for their potential as therapeutic agents against various diseases.
  • Material Science : Due to its unique chemical properties, it may also find applications in developing novel materials.

Q & A

Q. What synthetic methodologies are effective for preparing 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one and its analogs?

Synthesis typically involves heterocyclic condensation and regioselective functionalization. For example:

  • Chlorination and substitution : 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine can be reacted with sodium tert-butylsulfide to introduce sulfur-based substituents, followed by selective chlorination to yield mono- or bis-functionalized derivatives .
  • Stepwise cyclization : Reaction of diaminofurazan with pyrrolo[1,2-a]pyrazinetrione derivatives under carbodiimide-mediated conditions facilitates cyclization to form angular fused systems .
  • Key challenges : Regioselectivity in halogenation and stability of intermediates during ring closure require precise temperature control (e.g., 0–5°C for chlorination) .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on multimodal spectroscopic and crystallographic techniques:

  • NMR and IR spectroscopy : Characteristic peaks for the oxadiazole ring (e.g., C=N stretching at ~1600 cm⁻¹) and diazepine moiety (N-H bending at ~1500 cm⁻¹) are critical .
  • X-ray crystallography : Resolves fused heterocyclic geometry, as demonstrated for Re(I) complexes with analogous [1,2,5]oxadiazolo scaffolds .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ ion for C₆H₇N₅O₂ at m/z 181.06) .

Advanced Research Questions

Q. What computational strategies predict the biological targets of [1,2,5]oxadiazolo-diazepine derivatives?

  • In silico target profiling : Tools like IT Microcosm screen against bacterial targets (e.g., S. aureus DNA ligase or methionyl-tRNA synthetase) by docking to active sites. For example, KD34 (a structural analog) showed dual-target inhibition potential via molecular dynamics simulations .
  • Pharmacophore modeling : Aligns electronic and steric features with kinase A-loop regulatory sites (e.g., p38 MAP kinase), guiding analog design to enhance allosteric modulation .

Q. How are structure-activity relationships (SAR) analyzed for kinase inhibition?

SAR studies focus on:

  • Substituent effects : Di-substitution at positions 5 and 6 (e.g., aryl or heteroaryl groups) enhances p38 MAP kinase inhibition. For instance, analogs with 5-phenyl-6-pyrrolyl groups achieved IC₅₀ values <100 nM in IL-1β secretion assays .
  • Scaffold rigidity : Fused oxadiazole-diazepine systems improve binding to hydrophobic pockets, as shown by comparative IC₅₀ data against flexible analogs .
  • Allosteric vs. orthosteric binding : Competitive radioligand assays differentiate binding modes, with non-competitive inhibitors showing prolonged residence times in SPR studies .

Q. What strategies address synthetic challenges like regioselectivity in functionalization?

  • Temperature-controlled reactions : Chlorination at 0°C yields mono-chlorinated products, while 25°C favors bis-chlorination .
  • Protecting group strategies : Temporary protection of amino groups (e.g., acetylation) prevents unwanted side reactions during cyclization .
  • Catalytic ring-opening : Triethylamine-catalyzed reactions with alcohols/amines selectively modify electrophilic centers in [1,2,5]oxadiazolo derivatives .

Data Highlights

Property Example Data Source
Synthetic Yield 72–89% for sulfenylchloride derivatives
Kinase Inhibition (IC₅₀) 85 nM for p38 MAP kinase (di-substituted)
Antibacterial Activity MIC = 2 µg/mL (KD34 vs. S. aureus)

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